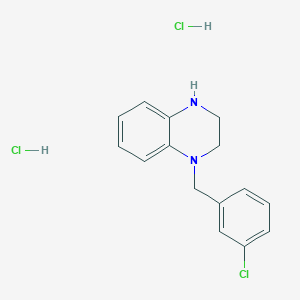

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(3-Chlorobenzyl)piperazine” is a chemical compound used in laboratory settings . It’s also known by its CAS number 23145-91-7 . “1-(3-Chlorophenyl)piperazine” is another related compound with the CAS number 6640-24-0 .

Synthesis Analysis

While specific synthesis methods for “1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride” were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

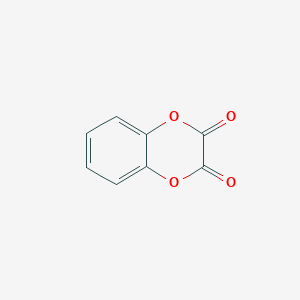

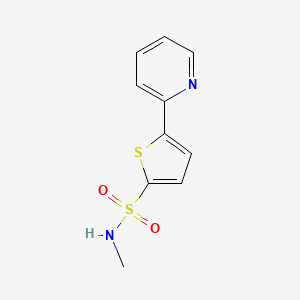

The molecular structure of “1-(3-Chlorobenzyl)piperazine” is available as a 2D Mol file . The molecular formula is C11H15ClN2 .Physical And Chemical Properties Analysis

“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .科学的研究の応用

Environmental Remediation

Chlorobenzenes, including compounds structurally related to 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride, have been identified as persistent environmental contaminants. Research by Adrian et al. (2000) focuses on the microbial transformation of chlorobenzenes under anaerobic conditions, highlighting the potential for bioremediation strategies in tackling pollution caused by chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).

Antioxidant Activity

The antioxidant properties of tetrahydroquinoxalines, closely related to this compound, have been evaluated, with findings suggesting significant potential. Nishiyama et al. (2003) discovered that certain tetrahydroquinoxalines exhibit higher antioxidant activity compared to conventional antioxidants, indicating their usefulness in polymer stabilization and potentially in pharmaceutical applications targeting oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

Asymmetric Synthesis

The synthesis of chiral tetrahydroquinoxalines is critical for pharmaceutical development due to their presence in various bioactive compounds. Tang et al. (2009) demonstrated a practical method for the asymmetric hydrogenation of quinoxalines, leading to enantioenriched tetrahydroquinoxalines. This method is pivotal for the synthesis of compounds with potential pharmaceutical applications, including vasopressin V2 receptor antagonists and cholesteryl ester transfer protein inhibitors (Tang, Xu, Fan, Wang, Fan, Zhou, Lam, & Chan, 2009).

Metal-Free Synthesis Approaches

Pan et al. (2018) developed a metal-free tandem cyclization/hydrosilylation method for constructing tetrahydroquinoxalines from readily available starting materials. This approach not only offers a step-economical route to 1,2,3,4-tetrahydroquinoxalines but also exhibits a high degree of functional group tolerance, making it an attractive method for synthesizing a wide range of substituted tetrahydroquinoxalines (Pan, Chen, Xu, Zhao, Han, Li, Xu, Fan, & Xiao, 2018).

Safety and Hazards

作用機序

Target of Action

A structurally similar compound, 3-chlorobenzyl-linked 1,9-diazaspiro[55]undecane derivatives, has been reported to inhibit dengue virus type 2 (DENV2) by targeting NS5-methyltransferase .

Mode of Action

Benzene derivatives, which are structurally related, undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The inhibition of ns5-methyltransferase by a similar compound suggests that it may interfere with the replication of dengue virus .

Result of Action

The inhibition of ns5-methyltransferase by a similar compound suggests that it may prevent the replication of dengue virus .

特性

IUPAC Name |

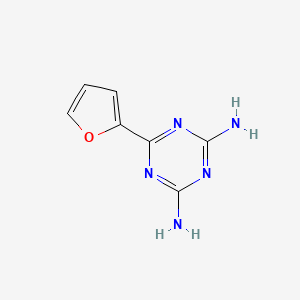

4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUVCWWYSCGMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718809 |

Source

|

| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

939760-06-2 |

Source

|

| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)